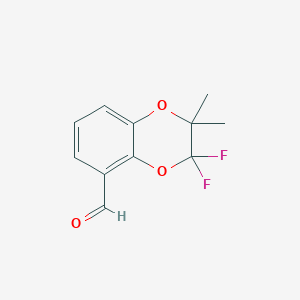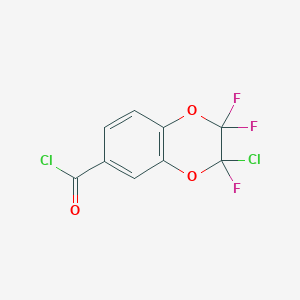
4-Nitro-2,5-bis(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2,5-bis(trifluoromethyl)aniline, commonly referred to as NTBTA, is a nitro-aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. NTBTA is also used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. In addition, NTBTA has been used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments.
Aplicaciones Científicas De Investigación
NTBTA has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. NTBTA is also used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. In addition, NTBTA has been used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of NTBTA is not well understood. However, it is believed that the trifluoromethyl groups help to stabilize the nitro group, which increases the compound's reactivity. In addition, the nitro group is believed to be responsible for the compound's fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBTA are not well understood. However, it is believed that the compound may have antifungal and antibacterial properties. In addition, NTBTA has been shown to have antioxidant activity, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTBTA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, the compound is highly reactive, making it useful for a variety of synthetic reactions. However, there are some limitations to using NTBTA in lab experiments. The compound is highly toxic and should be handled with care. In addition, the compound has a tendency to decompose at higher temperatures, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for NTBTA. The compound could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, NTBTA could be used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. NTBTA could also be used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments. Furthermore, research into the biochemical and physiological effects of NTBTA could lead to potential therapeutic applications. Finally, further research into the mechanism of action of NTBTA could lead to a better understanding of the compound and its potential uses.
Métodos De Síntesis
NTBTA is synthesized through a two-step process. In the first step, a nitrobenzene is reacted with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide, to form the intermediate, 4-nitro-2,5-bis(trifluoromethyl)benzoic acid. The second step involves the reaction of this intermediate with aniline to form NTBTA. This reaction is typically carried out at elevated temperatures and in the presence of a catalyst, such as palladium chloride.
Propiedades
IUPAC Name |
4-nitro-2,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-2-6(16(17)18)4(1-5(3)15)8(12,13)14/h1-2H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDPILIPKKGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,5-bis(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)

![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)




